molecular formula C15H14ClNO2S B5688743 2-(4-CHLOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

2-(4-CHLOROBENZENESULFONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B5688743
M. Wt: 307.8 g/mol
InChI Key: DSSHPQBPVDVEJM-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a 4-chlorobenzenesulfonyl group attached to a tetrahydroisoquinoline structure

Properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSSHPQBPVDVEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of 1,2,3,4-tetrahydroisoquinoline with 4-chlorobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent.
  • Temperature: Room temperature to slightly elevated temperatures.
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The tetrahydroisoquinoline moiety can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed depend on the specific reaction and reagents used. For example, substitution with an amine would yield a sulfonamide derivative, while oxidation might produce a quinoline derivative.

Scientific Research Applications

2-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can form strong interactions with amino acid residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorobenzenesulfonyl Chloride: A precursor used in the synthesis of 2-(4-chlorobenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline.

    Tetrahydroisoquinoline: The core structure without the sulfonyl group.

    Sulfonyl Isoquinolines: Compounds with similar structures but different substituents on the sulfonyl group.

Uniqueness

This compound is unique due to the combination of the tetrahydroisoquinoline core and the 4-chlorobenzenesulfonyl group. This combination imparts specific chemical and biological properties that are not present in the individual components or other similar compounds.

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